molecular formula C4H7NO4 B160285 2-amino(113C)butanedioic acid CAS No. 137168-39-9

2-amino(113C)butanedioic acid

Cat. No.: B160285
CAS No.: 137168-39-9
M. Wt: 134.1 g/mol
InChI Key: CKLJMWTZIZZHCS-AZXPZELESA-N
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Description

2-amino(113C)butanedioic acid is a labeled form of DL-Aspartic acid, where the carbon at position 1 is replaced with the isotope carbon-13. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino(113C)butanedioic acid typically involves the incorporation of carbon-13 into the aspartic acid molecule. One common method involves the reaction of diethyl sodium phthalimidomalonate with ethyl chloroacetate, followed by hydrolysis and decarboxylation to yield DL-Aspartic acid . The labeled carbon-13 can be introduced during the synthesis of the starting materials or through isotopic exchange reactions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The use of specialized equipment and techniques, such as isotope ratio mass spectrometry, is essential to monitor and verify the incorporation of carbon-13.

Chemical Reactions Analysis

Types of Reactions

2-amino(113C)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to oxaloacetic acid.

    Reduction: Formation of aspartate derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Oxaloacetic acid.

    Reduction: Aspartate derivatives.

    Substitution: Various substituted aspartic acid derivatives.

Scientific Research Applications

2-amino(113C)butanedioic acid is widely used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of 2-amino(113C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The labeled carbon-13 allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • L-Aspartic acid-1-13C
  • DL-Aspartic acid-13C,15N-1 hydrochloride
  • DL-Aspartic acid-13C

Uniqueness

2-amino(113C)butanedioic acid is unique due to its specific labeling at the carbon-1 position, which provides precise information about the metabolic fate of the compound. This specificity makes it particularly valuable in studies requiring detailed metabolic tracing and analysis .

Properties

IUPAC Name

2-amino(113C)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C([13C](=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437812
Record name DL-Aspartic acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137168-39-9
Record name DL-Aspartic acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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